molecular formula C22H15BrN2O2S B14498529 4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol

4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol

Cat. No.: B14498529
M. Wt: 451.3 g/mol
InChI Key: VVJVPHKOOBHAPD-NJNXFGOHSA-N
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Description

4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol is a complex organic compound featuring a bromophenyl group, a thiazole ring, and a benzene-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl derivative and a thiourea compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Catechol (benzene-1,2-diol)
  • Resorcinol (benzene-1,3-diol)
  • Hydroquinone (benzene-1,4-diol)

Uniqueness

4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol is unique due to the presence of the thiazole ring and the bromophenyl group, which confer distinct chemical and biological properties. These structural features differentiate it from other dihydroxybenzene derivatives and contribute to its specific applications and reactivity.

Properties

Molecular Formula

C22H15BrN2O2S

Molecular Weight

451.3 g/mol

IUPAC Name

4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol

InChI

InChI=1S/C22H15BrN2O2S/c23-16-8-6-14(7-9-16)19-13-28-22(24-19)25-21(15-4-2-1-3-5-15)18-11-10-17(26)12-20(18)27/h1-13,26-27H/b25-21+

InChI Key

VVJVPHKOOBHAPD-NJNXFGOHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\C2=NC(=CS2)C3=CC=C(C=C3)Br)/C4=C(C=C(C=C4)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=NC(=CS2)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)O)O

Origin of Product

United States

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